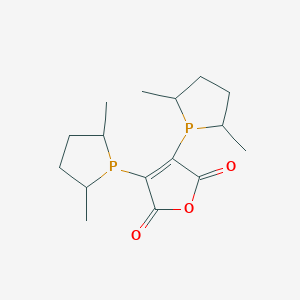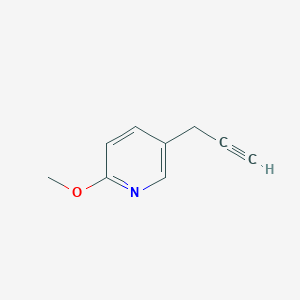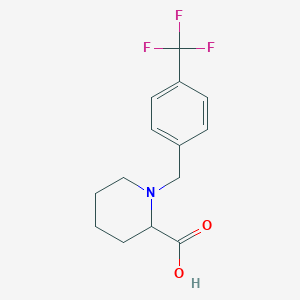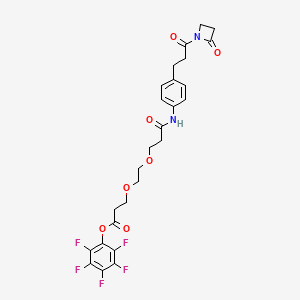
Fmoc-d-tyr(tbu)-opfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-d-tyr(tbu)-opfp, also known as N-α-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of tyrosine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-tyr(tbu)-opfp typically involves the following steps:
Fmoc Protection: The amino group of D-tyrosine is protected using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
tBu Protection: The phenolic hydroxyl group of tyrosine is protected using tert-butyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Fmoc-d-tyr(tbu)-opfp undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc and tBu protective groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using piperidine, while the tBu group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: Common reagents include carbodiimides (e.g., DIC) and activators (e.g., HOBt) to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, which are used in various research and industrial applications .
科学的研究の応用
Fmoc-d-tyr(tbu)-opfp has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.
Industry: Used in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Fmoc-d-tyr(tbu)-opfp involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The tBu group protects the phenolic hydroxyl group, ensuring the integrity of the tyrosine residue. These protective groups are removed under specific conditions to allow the formation of peptide bonds .
類似化合物との比較
Similar Compounds
Fmoc-L-tyr(tbu)-opfp: The L-isomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-L-tyr(tbu)-OH: Another derivative with similar protective groups but without the opfp moiety.
Uniqueness
Fmoc-d-tyr(tbu)-opfp is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterparts. This can be advantageous in certain synthetic and research applications where the D-isomer is preferred .
特性
分子式 |
C34H28F5NO5 |
|---|---|
分子量 |
625.6 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1 |
InChIキー |
ADOSTZDWXCEVJP-RUZDIDTESA-N |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
![2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B12282727.png)
![1-Oxa-9-azaspiro[5.5]undecan-5-one](/img/structure/B12282731.png)
![3-Bromo-6-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12282737.png)



![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)


![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)

